molecular formula C21H38N4O5 B15173371 L-Valyl-L-leucyl-L-prolyl-L-valine CAS No. 918424-35-8

L-Valyl-L-leucyl-L-prolyl-L-valine

Cat. No.: B15173371
CAS No.: 918424-35-8
M. Wt: 426.6 g/mol
InChI Key: PFSOVKQAPMYVFU-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-leucyl-L-prolyl-L-valine is a tetrapeptide comprising valine (Val), leucine (Leu), proline (Pro), and valine residues. These analogs vary in chain length, cyclization, and substituents, offering insights into structure-property relationships. This article compares these analogs based on molecular characteristics, physicochemical properties, and available research findings.

Properties

CAS No.

918424-35-8

Molecular Formula

C21H38N4O5

Molecular Weight

426.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H38N4O5/c1-11(2)10-14(23-19(27)16(22)12(3)4)20(28)25-9-7-8-15(25)18(26)24-17(13(5)6)21(29)30/h11-17H,7-10,22H2,1-6H3,(H,23,27)(H,24,26)(H,29,30)/t14-,15-,16-,17-/m0/s1

InChI Key

PFSOVKQAPMYVFU-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-leucyl-L-prolyl-L-valine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, offering an environmentally friendly alternative to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.

    Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols from disulfides.

Scientific Research Applications

L-Valyl-L-leucyl-L-prolyl-L-valine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among analogs include amino acid sequence length, cyclization, and modifications such as methylation or acetylation. Below is a comparative analysis:

Compound Name (CAS No.) Molecular Formula Molecular Weight Amino Acid Sequence/Structure Key Features Reference
L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (133605-55-7) C₃₇H₅₅N₉O₉ 769.89 Gly-Val-Tyr-Val-His-Pro Linear hexapeptide with aromatic (Tyr) and imidazole (His) side chains
Cyclic peptide (59865-13-3) C₆₁H₁₀₉N₁₁O₁₂ 1188.58 Cyclic structure with multiple N-methylated residues Complex cyclic architecture with N-methylation enhancing metabolic stability
H-D-Valyl-L-leucyl-L-arginine p-nitroanilide dihydrochloride (Not specified) C₂₃H₃₈N₈O₅·2HCl Not provided D-Val-Leu-Arg-pNA Tripeptide derivative with a chromogenic p-nitroanilide group
L-Valine-containing 17-mer peptide (9CI) C₈₁H₁₄₅N₁₇O₂₁ 1693.12 Pro-Leu-Thr-Ser-Ile-Ile-Ser-Ala-Val-Val-Gly-Ile-Leu-Leu-Val-Val Extended linear peptide with repeated Val/Leu motifs
Key Observations:
  • Chain Length : The analogs range from tripeptides (e.g., H-D-Val-Leu-Arg-pNA) to 17-residue peptides (e.g., 9CI compound) .
  • Modifications : Methylation (e.g., N-methylated residues in 59865-13-3) and chromogenic groups (e.g., p-nitroanilide in ) influence solubility and functional applications.

Physicochemical Properties

Critical physicochemical parameters include solubility, hydrogen bonding capacity, and molecular flexibility:

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Solubility Reference
Gly-Val-Tyr-Val-His-Pro (133605-55-7) 9 12 15 Not specified
Cyclic peptide (59865-13-3) 10 15 6 Likely low (cyclic structure)
H-D-Val-Leu-Arg-pNA 8 10 10 Sparingly soluble in water
17-mer peptide (9CI) 17 21 34 Likely poor (high molecular weight)
Key Observations:
  • Solubility : Shorter peptides (e.g., H-D-Val-Leu-Arg-pNA) exhibit better aqueous solubility due to fewer hydrophobic residues and lower molecular weight .
  • Flexibility : Linear peptides (e.g., 133605-55-7) have more rotatable bonds than cyclic analogs, impacting conformational stability .

Functional and Pharmacological Insights

  • Cyclic Peptides : The cyclic analog (59865-13-3) may serve as a protease-resistant scaffold for drug design due to N-methylation and reduced flexibility .
  • Chromogenic Derivatives : The p-nitroanilide group in H-D-Val-Leu-Arg-pNA enables its use in enzymatic assays (e.g., protease activity detection) .
  • Extended Peptides: The 17-mer peptide (9CI) could model protein-protein interactions or act as antigens in immunological studies .

Biological Activity

L-Valyl-L-leucyl-L-prolyl-L-valine (VLPV) is a tetrapeptide composed of the amino acids valine, leucine, proline, and valine. This unique sequence contributes to its structural stability and potential biological activities. The following sections detail the biological activity of VLPV, including its interactions with molecular targets, therapeutic implications, and relevant case studies.

1. Structural Characteristics

The structure of VLPV is characterized by hydrophobic residues, particularly valine and leucine, which enhance its stability and interaction with various biological targets. The presence of proline introduces a unique cyclic structure that can influence the peptide's conformation and biological function.

VLPV's biological activity is primarily mediated through its interactions with specific enzymes and receptors. Peptides like VLPV can modulate biological functions by binding to active sites on proteins or altering their conformations. This mechanism allows VLPV to influence various cellular processes, including:

  • Enzyme Modulation : VLPV may act as an enzyme inhibitor or activator, depending on the target enzyme.
  • Receptor Binding : The peptide can bind to specific receptors, influencing signaling pathways that regulate physiological responses.

3. Biological Activities

Research indicates that VLPV exhibits several notable biological activities:

  • Antimicrobial Activity : Similar peptides have demonstrated antimicrobial properties, suggesting potential applications in combating infections.
  • Anticancer Properties : Preliminary studies suggest that VLPV may influence cancer cell growth and proliferation through modulation of specific signaling pathways.
  • Stimulation of Hormone Secretion : L-valine, a component of VLPV, has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in rodent studies, indicating potential metabolic benefits .

Case Study 1: GLP-1 Secretion

A study investigated the effects of L-valine on GLP-1 release in rodents. Results showed that orally administered L-valine significantly increased plasma levels of active GLP-1, comparable to glucose administration. The mechanism involved voltage-gated Ca²⁺ channels and K_ATP channel modulation, highlighting the metabolic role of L-valine in hormone secretion .

Case Study 2: Anticancer Activity

Research has indicated that peptides similar to VLPV may possess anticancer properties by influencing tumorigenesis through modulation of aminoacyl-tRNA synthetases (AARS). Specifically, valine aminoacyl-tRNA synthetase (VARS) has been implicated in promoting therapy resistance in melanoma cells. Targeting VARS may sensitize resistant cancer cells to treatment .

5. Applications in Therapeutics

Given its biological activities, VLPV holds promise for various therapeutic applications:

  • Nutritional Supplements : Due to its role in stimulating GLP-1 secretion, VLPV may be beneficial in dietary formulations aimed at enhancing metabolic health.
  • Antimicrobial Agents : The antimicrobial properties of similar peptides suggest potential use in developing new antibiotics.
  • Cancer Therapy : By targeting specific pathways involved in tumor growth and resistance, VLPV could serve as a lead compound for novel anticancer therapies.

6. Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Antimicrobial ActivityPotential to combat bacterial infections,
Anticancer PropertiesModulation of tumorigenesis via AARS ,
Hormone SecretionStimulation of GLP-1 release from intestinal cells

Q & A

Q. How can researchers mitigate biases in peptide bioactivity studies?

  • Methodology : Implement blinding protocols during data collection/analysis. Use randomized plate layouts in high-throughput screens. Validate assays with positive/negative controls (e.g., scrambled peptide sequences). Pre-register study designs on platforms like Open Science Framework (OSF) to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.